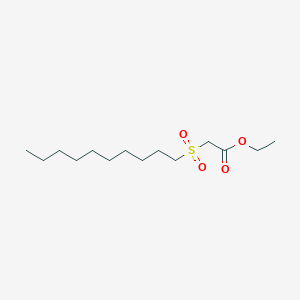
(Decylsulfonyl)acetic acid, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Decylsulfonyl)acetic acid, ethyl ester is an organic compound with the molecular formula C14H28O2S It is a member of the ester family, characterized by the presence of a sulfonyl group attached to a decyl chain and an acetic acid moiety esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Decylsulfonyl)acetic acid, ethyl ester typically involves the esterification of (Decylsulfonyl)acetic acid with ethanol. This reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The general reaction can be represented as:
(Decylsulfonyl)acetic acid+Ethanol→(Decylsulfonyl)acetic acid, ethyl ester+Water
Industrial Production Methods: On an industrial scale, the production of esters like this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and employ catalysts such as ion-exchange resins to enhance reaction efficiency and yield .
Types of Reactions:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: (Decylsulfonyl)acetic acid and ethanol.
Reduction: Corresponding alcohol and ethanol.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
(Decylsulfonyl)acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants.
Mécanisme D'action
The mechanism of action of (Decylsulfonyl)acetic acid, ethyl ester involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of tetrahedral intermediates. These intermediates can then undergo various transformations, such as hydrolysis or substitution, depending on the reaction conditions . The sulfonyl group can also participate in electrophilic reactions, adding to the compound’s versatility .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with similar reactivity but lacking the sulfonyl group.
Methyl butyrate: Another ester with a different alkyl chain length and no sulfonyl group.
Dodecylsulfonyl-acetic acid: A similar compound with a longer alkyl chain.
Uniqueness: (Decylsulfonyl)acetic acid, ethyl ester is unique due to the presence of both a sulfonyl group and an ester functional group. This combination imparts distinct chemical properties, such as increased polarity and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
5333-96-0 |
|---|---|
Formule moléculaire |
C14H28O4S |
Poids moléculaire |
292.44 g/mol |
Nom IUPAC |
ethyl 2-decylsulfonylacetate |
InChI |
InChI=1S/C14H28O4S/c1-3-5-6-7-8-9-10-11-12-19(16,17)13-14(15)18-4-2/h3-13H2,1-2H3 |
Clé InChI |
QRCVQALBVAKYGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCS(=O)(=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


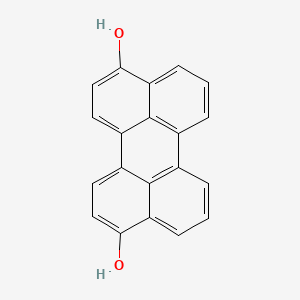
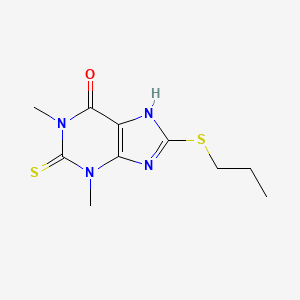
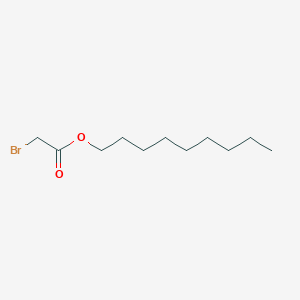
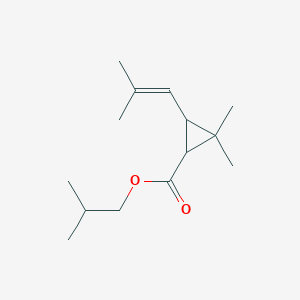
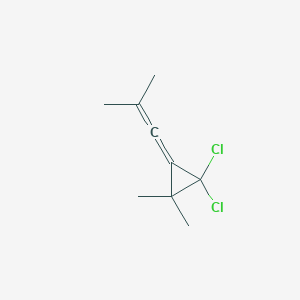
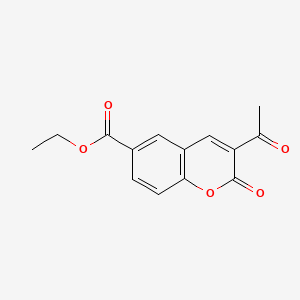

![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
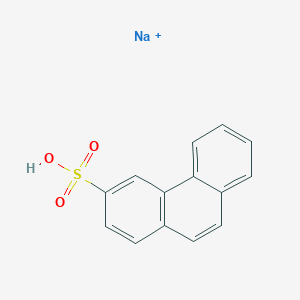
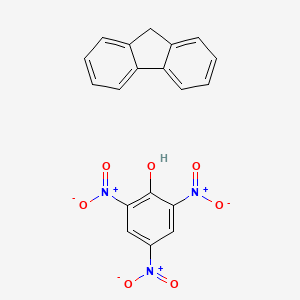
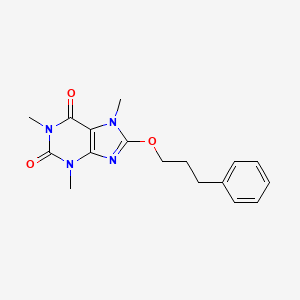
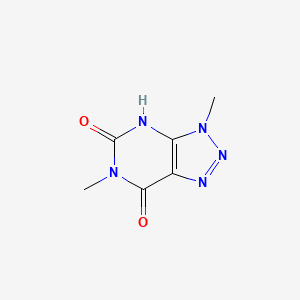
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)

